Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical)

Description

Structural and Functional Significance in Peptide Chemistry

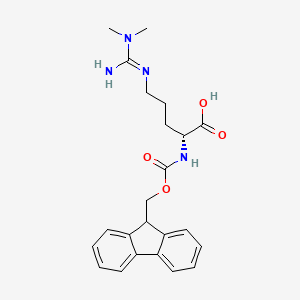

Fmoc-Nω,ω-dimethyl-L-arginine (asymmetrical) (CAS 268564-10-9) is a chemically modified amino acid derivative critical for peptide synthesis. Its molecular formula, C₂₃H₂₈N₄O₄, features a fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and two methyl groups asymmetrically attached to the ω-guanidino nitrogen atoms. This asymmetrical dimethylation distinguishes it from symmetric analogs, altering steric and electronic properties that influence peptide conformation and intermolecular interactions. The compound’s SMILES notation, C1=CC=CC2=C1C3=C(C2COC(=O)N([C@@H](C(=O)O[H])CCCN(C(=N[H])N(C)C)[H])[H])C=CC=C3, highlights its branched guanidino moiety and chiral center.

In solid-phase peptide synthesis (SPPS), the Fmoc group enables sequential deprotection under mild basic conditions (e.g., 20–25% piperidine), while the dimethylated guanidino side chain remains inert. This stability allows precise incorporation into complex peptides, such as antimicrobial agents and hormone analogs, where arginine’s cationic character is essential for target binding. For example, dimethylation reduces hydrogen-bonding capacity, making the residue less prone to undesired aggregation during synthesis.

Table 1: Comparative Properties of Arginine Derivatives

| Property | L-Arginine | Symmetric Dimethylarginine | Asymmetric Dimethylarginine |

|---|---|---|---|

| Molecular Weight (g/mol) | 174.20 | 188.23 | 188.23 |

| Guanidino pKa | 12.48 | 12.10 | 12.30 |

| Solubility in DMF (mM) | >500 | 320 | 290 |

Role in Advancing Post-Translational Modification Studies

Asymmetric dimethylarginine (ADMA) is a naturally occurring post-translational modification (PTM) linked to epigenetic regulation and disease. Fmoc-Nω,ω-dimethyl-L-arginine (asymmetrical) serves as a synthetic analog to study ADMA’s biological roles, particularly in cancer and cardiovascular pathologies. For instance, aberrant ADMA levels impair nitric oxide synthase (NOS) activity, contributing to endothelial dysfunction—a hallmark of atherosclerosis.

Recent advances in single-molecule protein sequencing have enabled precise detection of arginine PTMs. Using Quantum-Si’s Platinum™ platform, researchers differentiated ADMA from symmetric dimethylarginine (SDMA) by analyzing binding kinetics: ADMA exhibited a pulse duration (PD) of 2.8 ms, whereas SDMA showed no binding. This resolution is critical for identifying PTM crosstalk in histone proteins, where ADMA correlates with transcriptional repression.

Table 2: Detection Signatures of Arginine PTMs

| PTM Type | Binding Recognizer | Median Pulse Duration (ms) | Biological Relevance |

|---|---|---|---|

| Arginine | Arginine-specific | 3.1 | Gene activation |

| ADMA | Arginine-specific | 2.8 | Oncogenic signaling |

| Citrulline | None | N/A | Autoimmune disease markers |

Historical Evolution of Asymmetric Dimethylarginine (ADMA) Derivatives

The study of ADMA derivatives originated in the late 20th century with the discovery of protein arginine methyltransferases (PRMTs), which catalyze asymmetric dimethylation. Early synthetic efforts focused on protecting-group strategies to replicate these modifications in vitro. Fmoc-Nω,ω-dimethyl-L-arginine (asymmetrical) emerged in the 2000s as SPPS became the gold standard for peptide production. Its adoption accelerated research into PTM mimicry, enabling the synthesis of histone analogs with site-specific dimethylation to probe chromatin dynamics.

Properties

Molecular Formula |

C23H28N4O4 |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

(2R)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C23H28N4O4/c1-27(2)22(24)25-13-7-12-20(21(28)29)26-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H2,24,25)(H,26,30)(H,28,29)/t20-/m1/s1 |

InChI Key |

QXAXLSMKNHJDNM-HXUWFJFHSA-N |

Isomeric SMILES |

CN(C)C(=NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |

Canonical SMILES |

CN(C)C(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |

Origin of Product |

United States |

Preparation Methods

Key Steps:

Methylation :

L-arginine undergoes selective dimethylation at the ω-guanidino nitrogen atoms using methylating agents like methyl iodide (CH₃I) or dimethyl sulfate in alkaline conditions. Asymmetric dimethylation is achieved by controlling stoichiometry and reaction time to favor mono-methylation followed by a second methylation at a distinct site.Fmoc Protection :

The α-amino group of ADMA is protected with 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions (pH 8–9).

Purification and Characterization

Post-synthesis purification ensures high purity (>98%), critical for peptide applications.

- HPLC : Retention time ~12.5 min (C18 column, acetonitrile/water gradient).

- Mass Spectrometry : [M+H]⁺ = 495.2 (theoretical: 495.6).

- Purity : ≥98% (UV detection at 265 nm).

Industrial-Scale Production

Suppliers like ChemImpex and Career Henan Chemical Co. optimize the process for cost and scalability:

- Batch Size : Up to 1 kg per cycle.

- Yield : 70–85% (methylation step), 90–95% (Fmoc protection).

- Cost : ~$2.00/g (bulk pricing).

Challenges and Solutions

- Symmetrical Byproduct Formation :

Addressed via precise stoichiometry and low-temperature methylation. - Fmoc Group Stability :

Maintain pH < 8 during storage to prevent deprotection.

Applications in Research

The compound’s reliable synthesis supports its use in:

- Peptide Therapeutics : As a protected arginine derivative in solid-phase synthesis.

- Nitric Oxide Studies : Investigating ADMA’s role in cardiovascular diseases.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group in the molecule undergoes esterification with alcohols in the presence of acid catalysts (e.g., HCl, H2SO4) or bases (e.g., NaOH). This reaction replaces the hydroxyl group with an alkoxy group, forming esters that are critical for modifying solubility and stability in pharmaceutical applications.

Example :

-

Reagents : Primary/secondary alcohols (e.g., ethanol, isopropanol)

-

Conditions : Reflux at elevated temperatures (60–100°C)

-

Product : Corresponding esters (e.g., ethyl 2-(6-(trifluoromethoxy)pyridin-3-yl)acetate)

Decarboxylation Reactions

Decarboxylation eliminates the carboxylic acid group, typically under thermal or catalytic conditions. This reaction is facilitated by the electron-withdrawing trifluoromethoxy group, which stabilizes intermediates via resonance.

Example :

-

Reagents : Copper chromite (catalyst)

-

Conditions : Heating at 200–250°C under inert atmosphere

-

Product : Methyl-substituted pyridine derivatives

Oxidation/Reduction Reactions

The compound participates in redox transformations involving its functional groups:

-

Oxidation : The pyridine ring may undergo oxidation to form pyridine N-oxide derivatives using oxidants like mCPBA or hydrogen peroxide.

-

Reduction : The carboxylic acid group can be reduced to a primary alcohol (via LiAlH4) or amine (via Curtius rearrangement).

Amination and Functional Group Transformations

The pyridine ring’s nitrogen and trifluoromethoxy substituent enable amination reactions. For instance, substitution at the 3-position (ortho to the trifluoromethoxy group) can occur via nucleophilic aromatic substitution under strongly basic conditions .

Example :

-

Reagents : Ammonia (NH3), heat

-

Conditions : Elevated temperatures (80–120°C)

-

Product : Aminopyridine derivatives

Coupling Reactions

The compound’s reactive sites allow participation in cross-coupling reactions (e.g., Suzuki, Heck) to form biaryl or heteroaryl derivatives. For instance, halogenation at the 3-position followed by palladium-catalyzed coupling with aryl boronic acids can yield complex structures .

Example :

-

Reagents : Pd(PPh3)4, Na2CO3, aryl boronic acid

-

Conditions : DMF/water, 80–100°C

-

Product : Cross-coupled aromatic systems

Comparative Analysis of Reaction Types

| Reaction Type | Key Reagents | Conditions | Product Type |

|---|---|---|---|

| Esterification | Alcohols, H2SO4 | Reflux (60–100°C) | Esters |

| Decarboxylation | CuCrO4 | 200–250°C, inert atmosphere | Methylpyridine derivatives |

| Oxidation | mCPBA, H2O2 | Room temperature to 50°C | Pyridine N-oxide |

| Reduction | LiAlH4, H2N-NH2 | THF, reflux | Alcohols/amines |

| Amination | NH3, heat | 80–120°C | Aminopyridines |

| Coupling | Pd catalysts, boronic acids | DMF/water, 80–100°C | Biaryl systems |

Mechanistic Insights

The trifluoromethoxy group at the 6-position enhances reactivity through strong electron-withdrawing effects, stabilizing intermediates in substitution and oxidation reactions. This substituent also influences regioselectivity in electrophilic aromatic substitution, favoring meta or

Scientific Research Applications

Fmoc-Nω,ω-dimethyl-L-arginine (asymmetrical) hydrochloride is a versatile compound with significant applications in peptide synthesis, drug development, biochemical research, and diagnostics . It is widely used in various research fields due to its unique properties .

Peptide Synthesis: Fmoc-Nω,ω-dimethyl-L-arginine (asymmetrical) hydrochloride acts as a protective group in peptide synthesis, allowing for selective modification of amino acids and improving yields in peptide production .

Drug Development: This compound is crucial in developing new pharmaceuticals, particularly in creating compounds that target specific biological pathways, potentially leading to more effective treatments with fewer side effects . It can also be explored as a potential lead compound in developing new drugs, especially those targeting metabolic disorders or cardiovascular diseases .

Biochemical Research: Researchers utilize Fmoc-Nω,ω-dimethyl-L-arginine (asymmetrical) hydrochloride to study the function of nitric oxide synthase, which is important for understanding cardiovascular health and related diseases .

Diagnostics: This compound can be used to develop diagnostic tools for various conditions, enhancing the ability to detect and monitor diseases through targeted biochemical interactions .

Analytical Chemistry: Na-Fmoc-Nw-nitro-L-arginine can be employed as a standard in various analytical techniques, aiding in the quantification and characterization of related compounds in complex mixtures .

Bioconjugation: Its reactive functional groups enable conjugation with biomolecules, facilitating the development of targeted drug delivery systems and improving the efficacy of therapeutic agents .

Mechanism of Action

The mechanism of action of Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical) involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the synthesis is complete, the Fmoc group is removed, allowing the arginine residue to participate in the desired biological or chemical processes. The dimethylation of the guanidine moiety can affect the compound’s interactions with other molecules, influencing its biological activity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

Symmetric vs. Asymmetric Dimethylarginine Derivatives

- Key Differences :

- Stereoelectronic Effects : Asymmetrical dimethylation alters hydrogen-bonding capacity and side-chain conformation, impacting peptide folding and receptor interactions .

- Synthetic Accessibility : Symmetric derivatives are often more challenging to synthesize due to regioselectivity constraints in dimethylation reactions .

Other Arginine Derivatives with Alternative Protecting Groups

- Comparative Notes: Solubility: Fmoc-Arg(Me)2-OH (asymmetrical) exhibits better solubility in DMF compared to bulkier Mtr- or Pbf-protected analogs . Deprotection Conditions: Mtr and Pbf groups require strong acids (e.g., TFA), while dimethylated derivatives are stable under standard SPPS conditions .

Commercial and Industrial Perspectives

Market Availability :

Challenges :

Biological Activity

Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical) is a synthetic amino acid derivative of L-arginine, characterized by its unique asymmetrical dimethylation. This compound has garnered attention in pharmacological research due to its significant biological activities, particularly as a substrate for nitric oxide synthase (NOS) and as an inhibitor of arginine methylation. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H28N4O4

- Molecular Weight : 424.50 g/mol

- CAS Number : 268564-10-9

Fmoc-Nw,w-dimethyl-L-arginine functions primarily through the following mechanisms:

- Nitric Oxide Synthase Substrate : It serves as a substrate for NOS, influencing the production of nitric oxide (NO), which plays a critical role in vasodilation and neurotransmission.

- Inhibition of Arginine Methylation : The compound acts as an inhibitor of protein arginine methylation, affecting various signaling pathways and protein functions .

Biological Activities

The biological activities of Fmoc-Nw,w-dimethyl-L-arginine can be summarized as follows:

- Vasodilation : By serving as a substrate for NOS, it promotes vasodilation, which is crucial in cardiovascular health.

- Endothelial Function : It plays a role in maintaining endothelial function, with implications for cardiovascular diseases .

- Cancer Research : Its inhibition of arginine methylation may have potential applications in cancer research, where altered methylation patterns are often observed .

Comparative Analysis with Related Compounds

The following table compares Fmoc-Nw,w-dimethyl-L-arginine with structurally similar compounds:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Fmoc-N,N-dimethyl-L-arginine (symmetrical) | Symmetrical dimethylation | Used mainly in peptide synthesis without asymmetry |

| N,N-Dimethylarginine | Lacks the Fmoc protecting group | Naturally occurring; involved in NO regulation |

| Fmoc-L-arginine | Contains only one dimethyl group | More common in standard peptide synthesis |

Fmoc-Nw,w-dimethyl-L-arginine's asymmetrical structure allows for specific interactions that are not possible with symmetrical counterparts, potentially conferring distinct biological properties.

Case Studies and Research Findings

Recent studies have highlighted the biological significance of Fmoc-Nw,w-dimethyl-L-arginine:

- Cardiovascular Health : Research indicates that elevated levels of asymmetric dimethylarginine (ADMA), a related compound, correlate with endothelial dysfunction in various cardiovascular diseases. This suggests that Fmoc-Nw,w-dimethyl-L-arginine may also play a role in these conditions .

- Cancer Cell Proliferation : In vitro studies have demonstrated that compounds similar to Fmoc-Nw,w-dimethyl-L-arginine can inhibit the proliferation of cancer cell lines. For instance, certain cyclic dipeptides exhibit cytotoxic effects on glioma cells, indicating potential therapeutic applications for compounds that modulate arginine metabolism .

- Endothelial Dysfunction Marker : As an endogenous NOS inhibitor, Fmoc-Nw,w-dimethyl-L-arginine could serve as a biomarker for endothelial dysfunction, particularly in conditions such as HIV infection where ADMA levels are elevated .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying Fmoc-N<sup>ω,ω</sup>-dimethyl-L-arginine (asymmetrical) in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Synthesis : Use Fmoc-protected derivatives (e.g., Fmoc-Arg(Me)2-OH) with Wang or Rink resins (loading capacity: 0.9–1.1 mmol/g) for SPPS. Ensure coupling efficiency with activators like HBTU/HOBt and monitor via Kaiser test .

- Purification : Employ reverse-phase HPLC with C18 columns (gradient: 0.1% TFA in H2O/ACN). Validate purity (>95%) via HPLC retention time alignment with standards and mass spectrometry (e.g., ESI-MS for M.W. 424.5 g/mol) .

Q. How is Fmoc-N<sup>ω,ω</sup>-dimethyl-L-arginine characterized to confirm structural integrity and enantiomeric purity?

- Methodological Answer :

- Structural Confirmation : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify methyl group positions (δ ~2.7–3.1 ppm for dimethylation). Specific rotation ([α]D in DMF: -6.0° to -4.0°) helps confirm stereochemistry .

- Enantiomeric Purity : Analyze via chiral HPLC (e.g., Chirobiotic T column) or capillary electrophoresis. Ensure ≥90.5% L-enantiomer using validated protocols .

Advanced Research Questions

Q. What experimental approaches are used to study the role of asymmetrical dimethylarginine (ADMA) in nitric oxide (NO) synthase inhibition?

- Methodological Answer :

- In Vitro Models : Treat endothelial cells with ADMA (0.01–10 µM) and measure NO production via Griess assay or fluorescent probes (e.g., DAF-FM). Compare with L-arginine supplementation (10–100 µM) to reverse inhibition .

- Functional Correlations : Correlate plasma ADMA levels (quantified via HPLC with fluorescence detection; LOD: 0.01 µM) with vasodilation impairment in hypercholesterolemic models .

Q. How can researchers resolve discrepancies in ADMA’s biological effects across studies (e.g., conflicting dose-response outcomes)?

- Methodological Answer :

- Controlled Variables : Standardize sample matrices (e.g., EDTA plasma vs. serum) to avoid pre-analytical artifacts. Validate assays using spiked recovery tests (98–102% recovery) .

- Mechanistic Replication : Test ADMA in parallel with symmetric dimethylarginine (SDMA) to isolate NOS-specific effects. Use genetic models (e.g., DDAH knockout mice) to study metabolic pathways .

Q. What advanced analytical strategies address co-elution challenges when quantifying ADMA in complex biological samples?

- Methodological Answer :

- Chromatographic Optimization : Use orthogonal separation techniques (e.g., HILIC vs. reverse-phase) to resolve ADMA from SDMA and arginine. Derivatize with ortho-phthaldialdehyde (OPA) for enhanced fluorescence detection .

- Mass Spectrometry : Employ LC-MS/MS (MRM transitions: ADMA m/z 203→46; SDMA m/z 203→172) for specificity in metabolomic profiling .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.